6-Cyanopyridine-3-sulfonamide
Overview
Description
6-Cyanopyridine-3-sulfonamide is a useful research compound. Its molecular formula is C6H5N3O2S and its molecular weight is 183.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-Cyanopyridine-3-sulfonamide, like other sulfonamides, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
this compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, it prevents PABA from binding, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial growth and replication .
Biochemical Pathways
The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting the enzyme dihydropteroate synthetase, it disrupts the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This leads to a decrease in the production of folic acid, which in turn affects the synthesis of nucleic acids and proteins, ultimately inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular effect of this compound’s action is the inhibition of folic acid synthesis, leading to a decrease in the production of nucleic acids and proteins in bacteria . At the cellular level, this results in the inhibition of bacterial growth and replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in the environment can lead to the development of bacterial resistance . Furthermore, the biological activity and high resistance to biodegradation of sulfonamides may lead to long residence times in both water and soil matrices . This could potentially affect the efficacy and stability of this compound in these environments .
Biochemical Analysis
Biochemical Properties
They are often used as bacteriostatic drugs, inhibiting the synthesis of folic acid, which is crucial for bacterial growth .
Cellular Effects
The cellular effects of 6-Cyanopyridine-3-sulfonamide are not well-documented. Sulfonamides, including this compound, can have significant effects on various types of cells and cellular processes. For instance, they can inhibit cell division, making them bacteriostatic rather than bactericidal .
Molecular Mechanism
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts the production of essential nucleotides for DNA and RNA synthesis, thereby inhibiting bacterial growth .
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of this compound in laboratory settings. It is known that sulfonamides can have long-term effects on cellular function .
Metabolic Pathways
Sulfonamides are known to be involved in the folic acid synthesis pathway in bacteria .
Transport and Distribution
Sulfonamides are known to be distributed widely in the body and can penetrate most tissues .
Subcellular Localization
Sulfonamides are known to interact with enzymes in the cytoplasm of bacterial cells .
Properties
IUPAC Name |
6-cyanopyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c7-3-5-1-2-6(4-9-5)12(8,10)11/h1-2,4H,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFRONWVKDXVNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928139-32-6 | |
Record name | 6-cyanopyridine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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